molecular formula C13H21NS B13322630 N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline

N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline

Cat. No.: B13322630
M. Wt: 223.38 g/mol
InChI Key: PLDBUIGIXFJMIW-UHFFFAOYSA-N
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Description

N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features a methylsulfanyl group and a branched alkyl chain, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline typically involves the following steps:

    Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable thiol and a halogenated precursor.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors can be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Functionalized Anilines: From substitution reactions on the benzene ring.

Scientific Research Applications

N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline can be used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group can influence its binding affinity and specificity, affecting the pathways involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpentan-3-yl)aniline: Lacks the methylsulfanyl group, which can alter its reactivity and applications.

    4-(Methylsulfanyl)aniline: Lacks the branched alkyl chain, affecting its solubility and chemical behavior.

    N-(2-Methylpentan-3-yl)-4-methoxyaniline: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical properties.

Uniqueness

N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is unique due to the combination of the branched alkyl chain and the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-(2-methylpentan-3-yl)-4-methylsulfanylaniline

InChI

InChI=1S/C13H21NS/c1-5-13(10(2)3)14-11-6-8-12(15-4)9-7-11/h6-10,13-14H,5H2,1-4H3

InChI Key

PLDBUIGIXFJMIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=C(C=C1)SC

Origin of Product

United States

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